![molecular formula C12H24N2O6S B13594550 tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate is a complex organic compound that features a tert-butyl group, a carbamate group, and a sulfamoyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method involves the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the oxidation of aldehydes using tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods: Industrial production methods for tert-butyl esters, including tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate, often utilize continuous flow processes. These processes are advantageous due to their scalability, efficiency, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity and stability of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation reactions and various catalysts for facilitating substitution reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of tert-butyl peresters .
Aplicaciones Científicas De Investigación
tert-Butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it may be investigated for its potential therapeutic effects. In industry, it is used in the production of various organic compounds .
Mecanismo De Acción
The mechanism of action of tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate include other tert-butyl esters and carbamates. These compounds share structural similarities and may exhibit similar reactivity patterns .
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H24N2O6S |
|---|---|
Peso molecular |
324.40 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfamoylpropanoate |
InChI |
InChI=1S/C12H24N2O6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)(H2,13,17,18)/t8-/m1/s1 |
Clave InChI |
VIMZZTUUNPNDJU-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CS(=O)(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CS(=O)(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



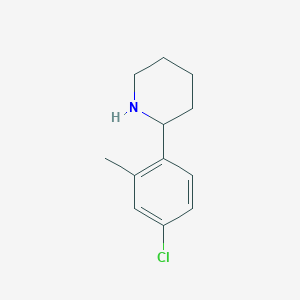

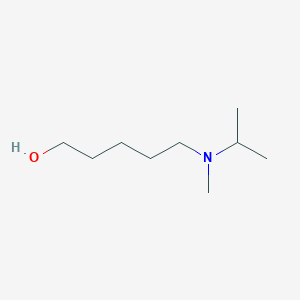
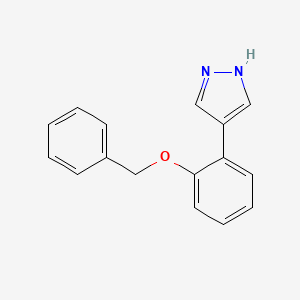
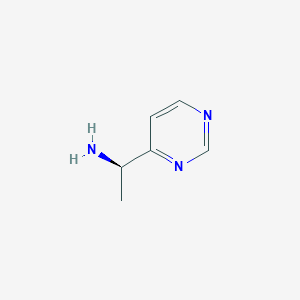
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
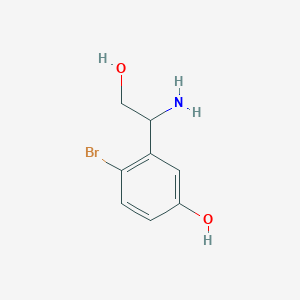
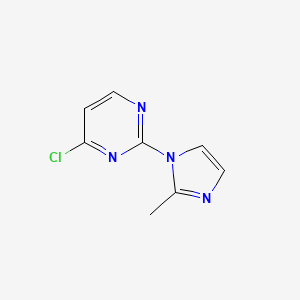
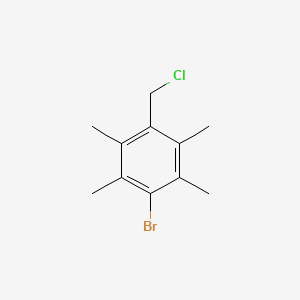

![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
